2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c26-18-5-4-17(25-15-20-14-21-25)22-24(18)12-16-6-10-23(11-7-16)13-19(27)8-2-1-3-9-19/h4-5,14-16,27H,1-3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPFRPTKPAJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives characterized by a unique combination of functional groups, including a triazole and a pyridazine moiety. The molecular formula is with a molecular weight of approximately 361.52 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit effects similar to known psychoactive substances.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar in structure to this derivative have shown antidepressant and anxiolytic effects in animal models. For instance, studies have demonstrated that piperidine derivatives can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
Antimicrobial Activity
In vitro assays have revealed that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer activity . Studies have shown that derivatives with similar scaffolds can induce apoptosis in cancer cells through the activation of caspase pathways .
Data Table: Biological Activity Summary
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Depression : A study involving rodent models demonstrated that administration of the compound resulted in significant behavioral improvements in tests measuring depressive-like symptoms. The results indicated a possible mechanism involving serotonin receptor modulation .
- Case Study on Infection Control : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load without significant toxicity to host cells .
- Case Study on Cancer Treatment : A laboratory study focused on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is complex, reflecting its intricate structure. Its molecular formula is with a molecular weight of approximately 364.6 g/mol. The chemical structure includes multiple functional groups that contribute to its biological activity.
Pharmacological Studies
Research indicates that this compound has potential applications in the treatment of various conditions due to its interaction with neurotransmitter systems. Specifically, it has been explored for:
- Neuropharmacology : The compound may act on serotonin and dopamine receptors, suggesting potential use in treating mood disorders and schizophrenia .
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for further development in treating chronic inflammatory diseases .
Case Studies
- Study on Neurotransmitter Modulation :
- Anti-inflammatory Research :
Target Receptors
| Receptor Type | Effect |
|---|---|
| Serotonin Receptors | Modulation of mood |
| Dopamine Receptors | Influence on reward pathways |
| Inflammatory Cytokines | Reduction in inflammation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Despite this limitation, general comparisons can be inferred based on chemical reactivity and functional group behavior:
Functional Group Reactivity
Triazole vs. Isoprene/Monoterpenes: The 1,2,4-triazole group in the compound may exhibit distinct atmospheric reactivity compared to biogenic VOCs like isoprene or monoterpenes. For instance, triazoles are less volatile and more polar than isoprene, reducing their gas-phase reactivity with hydroxyl radicals (OH•) . Atkinson’s studies on OH• reactions with organic compounds suggest that nitrogen-containing heterocycles (e.g., triazoles) may react more slowly than alkenes or alkanes due to electron-withdrawing effects .
Piperidine-Cyclohexanol Hybrid: Cyclohexanol derivatives are known for their hydroxyl radical reactivity, with rate constants (kOH) ranging from 1.5–3.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .
Hypothetical Physicochemical Properties
| Property | Target Compound | Triazole Analog (e.g., Fluconazole) | Piperidine Derivative (e.g., Piperine) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~430 (estimated) | 306.3 | 285.3 |
| LogP (Predicted) | ~2.5 | 0.5–1.0 | 3.5–4.0 |
| Hydroxyl Reactivity (kOH) | Not reported | Negligible (non-volatile) | ~2.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
Research Findings and Limitations
This may imply environmental persistence if released into the atmosphere, though experimental validation is lacking.
Biological Relevance: While triazole-containing drugs (e.g., fluconazole) inhibit cytochrome P450 enzymes, the target compound’s pharmacological activity remains speculative without empirical data. Piperidine derivatives often exhibit central nervous system activity, but the cyclohexanol moiety could alter bioavailability or metabolism .
Q & A
(Basic) What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
- Statistical Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions. Use fractional factorial designs to minimize trials while capturing interactions between variables .
- Purification Techniques: Employ HPLC or column chromatography (as described for analogous pyridazinone derivatives) to isolate high-purity fractions .
- Reaction Monitoring: Utilize in-situ spectroscopic methods (e.g., NMR or FTIR) to track intermediate formation and reaction completion .
(Advanced) How can contradictions in biological activity data across different assays be resolved?
Answer:
- Assay Condition Analysis: Compare buffer pH, temperature, and co-solvent effects (e.g., DMSO concentration) that may alter compound solubility or target binding .
- Meta-Analysis Framework: Apply comparative statistical methods (e.g., hierarchical modeling) to harmonize data from disparate assays, accounting for variability in experimental protocols .
- Orthogonal Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics independently .
(Basic) What computational tools are effective for predicting the reactivity of this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in reaction design studies .
- Molecular Docking: Predict binding modes with target proteins using software like AutoDock or Schrödinger, referencing triazole-containing analogs for validation .
- Solubility Prediction: Apply COSMO-RS or Abraham models to estimate solubility in various solvents .
(Advanced) How should researchers design a study to investigate substituent effects on the triazole ring's target binding affinity?
Answer:
- Systematic SAR Exploration: Synthesize derivatives with substituents varying in steric bulk, electronegativity, and lipophilicity (e.g., -CH₃, -Cl, -CF₃) .
- Free Energy Perturbation (FEP): Perform computational alchemical free energy calculations to predict relative binding affinities of substituents .
- Crystallographic Analysis: Co-crystallize derivatives with the target protein to correlate structural changes with activity shifts .
(Basic) What are the best practices for characterizing this compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via LC-MS .
- Solid-State Analysis: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess polymorphic transitions .
- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines using controlled UV/visible light exposure .
(Advanced) How can researchers address challenges in multi-step synthesis, such as low yields at the piperidine-cyclohexanol coupling step?
Answer:
- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., via quenching with stabilizing agents) to identify yield-limiting steps .
- Catalyst Screening: Test palladium-, copper-, or enzyme-catalyzed coupling conditions, optimizing ligand-metal ratios for cross-coupling efficiency .
- Flow Chemistry: Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps .
(Basic) Which spectroscopic methods are most reliable for confirming the compound’s structure?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm mass accuracy .
- Multinuclear NMR: Assign all protons (¹H-NMR) and carbons (¹³C-NMR), with 2D experiments (COSY, HSQC) for connectivity verification .
- X-ray Crystallography: Resolve the crystal structure to unambiguously confirm stereochemistry .
(Advanced) What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) .
- Design Space Definition: Use DoE to establish robust operating ranges for key parameters (e.g., stirring rate, cooling rate) .
- Scale-Down Models: Validate processes using miniature bioreactors or microfluidic devices before pilot-scale production .
(Basic) How can researchers assess the compound’s potential for off-target interactions?
Answer:
- Panel Screening: Test against a diverse panel of receptors (e.g., GPCRs, kinases) using radioligand binding assays .
- CYP450 Inhibition Assays: Evaluate metabolic interference via cytochrome P450 enzymes using fluorogenic substrates .
- Proteome Profiling: Employ affinity-based pulldown assays coupled with mass spectrometry to identify unintended binding partners .
(Advanced) How to reconcile discrepancies between in silico predictions and experimental bioactivity results?
Answer:
- Force Field Refinement: Adjust parameters in molecular dynamics simulations to better reflect solvation effects or protein flexibility .
- Conformational Sampling: Use enhanced sampling techniques (e.g., metadynamics) to explore non-canonical binding poses .
- Experimental Validation: Synthesize and test computationally prioritized analogs to iteratively refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
